Methyl 3-(p-tolyl)picolinate
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Overview
Description
Methyl 3-(p-tolyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core with a methyl ester group and a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(p-tolyl)picolinate typically involves the esterification of 3-(p-tolyl)picolinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{3-(p-tolyl)picolinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: 3-(p-tolyl)picolinic acid.
Reduction: 3-(p-tolyl)picolinyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3-(p-tolyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Methyl 3-(p-tolyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The p-tolyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- Methyl 3-(p-methylphenyl)picolinate
- Methyl 3-(p-chlorophenyl)picolinate
- Methyl 3-(p-nitrophenyl)picolinate
Comparison: Methyl 3-(p-tolyl)picolinate is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. Compared to its analogs, such as Methyl 3-(p-chlorophenyl)picolinate, it exhibits different reactivity and interaction profiles, making it suitable for distinct applications in research and industry.
Biological Activity
Methyl 3-(p-tolyl)picolinate is an organic compound belonging to the family of picolinate esters, characterized by a methyl ester functional group attached to a picolinic acid derivative with a p-tolyl substituent. This compound has garnered attention in pharmacological and biochemical research due to its diverse biological activities, particularly its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N1O2, with a molecular weight of approximately 215.25 g/mol. The presence of the p-tolyl group enhances its lipophilicity, which facilitates its interaction with lipid membranes and proteins, potentially influencing its biological activity.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action:
- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially modulating their activity. The picolinic acid moiety can chelate metal ions, which may be crucial for the function of metalloenzymes.
- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in metabolic pathways, influencing cellular signaling processes.
- Antimicrobial Activity : Research indicates that compounds similar to this compound demonstrate significant antibacterial and antifungal activities. These activities are often assessed using standard bioassays against various bacterial and fungal strains.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound and related compounds. For instance, in vitro assays have demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria:
Microbial Strain | Activity |
---|---|
Escherichia coli | Moderate inhibition |
Staphylococcus aureus | Significant inhibition |
Candida albicans | Moderate inhibition |
Bacillus subtilis | Significant inhibition |
The agar-well diffusion method was commonly used in these studies, revealing that this compound exhibits notable antimicrobial properties, particularly against Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity Studies
In addition to antimicrobial assays, cytotoxicity has been assessed using the Brine Shrimp bioassay method. This approach evaluates the lethality of compounds on brine shrimp larvae, providing insights into potential toxic effects:
Compound | Lethality (LC50) |
---|---|
This compound | Moderate toxicity |
Control (untreated) | - |
Results indicated that this compound exhibits moderate cytotoxicity, suggesting further investigation into its safety profile and therapeutic potential .
Case Study 1: Molecular Docking Analysis
A study conducted on the molecular docking of this compound revealed its binding affinity to various enzymes involved in metabolic pathways. The docking simulations indicated favorable interactions with target proteins, which could enhance our understanding of its potential therapeutic applications .
Case Study 2: Transition Metal Complexes
Research has also explored the formation of transition metal complexes with this compound. These complexes demonstrated enhanced biological activity compared to the free ligand due to improved stability and bioavailability. Such findings suggest that metal coordination could be a viable strategy for enhancing the therapeutic efficacy of picolinate derivatives .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-10-5-7-11(8-6-10)12-4-3-9-15-13(12)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
MVYZZDHMGNQOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)OC |
Origin of Product |
United States |
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